molecular formula C21H27N5O3 B2818493 7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 838900-46-2

7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2818493
CAS No.: 838900-46-2
M. Wt: 397.479
InChI Key: ATCSAHWSAMDFSQ-UHFFFAOYSA-N
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Description

7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative of significant interest for pharmacological and oncological research. This compound is designed with strategic substitutions at the N-7 and C-8 positions of the xanthine core, a modification strategy known to yield potent bioactive molecules . Its core structure is closely related to compounds investigated as ligands for key serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 7 . Research on such mixed-affinity ligands has demonstrated promising anxiolytic and antidepressant-like activity in preclinical models, making this compound a valuable candidate for central nervous system (CNS) drug discovery and neuropharmacology studies . Furthermore, structural analogs of this purine-2,6-dione have shown potential in oncology research . Purine-based derivatives are being explored as inhibitors of critical kinase targets, such as EGFR (Epidermal Growth Factor Receptor), which plays a key role in cell proliferation and survival in various cancers . The morpholinylmethyl group at the C-8 position is a common pharmacophore in drug design that can enhance solubility and influence binding affinity to enzymatic targets. This product is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-14-5-6-15(2)16(11-14)12-26-17(13-25-7-9-29-10-8-25)22-19-18(26)20(27)24(4)21(28)23(19)3/h5-6,11H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSAHWSAMDFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 838900-46-2, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a morpholine moiety and a dimethylphenyl group, contributing to its pharmacological properties.

The molecular formula of this compound is C21H28N5O3+C_{21}H_{28}N_{5}O_{3}^{+} with a molecular weight of 398.5 g/mol. Its structure can be represented as follows:

Smiles Cc1ccc(C)c(C[N+]2=C(CN3CCOCC3)N=C3C2C(=O)N(C)C(=O)N3C)c1\text{Smiles }Cc1ccc(C)c(C[N+]2=C(CN3CCOCC3)N=C3C2C(=O)N(C)C(=O)N3C)c1

Research indicates that compounds similar to this purine derivative may interact with various biological pathways. The mechanism of action often involves the inhibition of enzymes involved in nucleotide metabolism, particularly those related to purine synthesis and degradation. Such interactions can lead to alterations in cellular signaling pathways and metabolic processes.

Biological Activity

The biological activity of 7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has been explored in several studies:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Antioxidant Effects : Some studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity.
  • Case Study 2 : Animal models treated with the compound showed reduced inflammation markers in tissues subjected to induced inflammation, suggesting a potential therapeutic application in inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityEffectReference
Antitumor ActivityInduces apoptosis
Anti-inflammatoryReduces cytokine levels
Antioxidant EffectsScavenges free radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Purine-2,6-dione vs. Pyrimidin-2,4-dione Derivatives

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (, compounds 7–9) feature a pyrimidine core instead of purine. Key differences include:

  • Hydrogen bonding : Pyrimidin-2,4-diones lack the imidazole ring of purines, reducing hydrogen-bonding capacity.
  • Substituent positions : Hydroxy and hydroxymethyl groups in pyrimidine derivatives increase polarity, likely reducing blood-brain barrier penetration compared to the more lipophilic purine analog.
Purine vs. Pyrrolopyrimidine and Pyrimidine Derivatives
  • 902011-36-3 (): A pyrrolo[2,3-d]pyrimidine core with a 2-methoxyanilino group and ethanol chain.
  • 902011-65-8 (): A pyrimidine derivative with amino and methoxyphenol substituents.

Substituent-Driven Comparisons

8-Position Modifications
  • 847408-78-0 (): Features a 2,6-dimethylmorpholin-4-ylmethyl group at the 8-position. The dimethyl substitution on morpholine increases steric hindrance and alters basicity compared to the unsubstituted morpholine in the target compound.
  • 902034-34-8 (): Substitutes morpholine with a 4-(3-methylbutyl)piperazine group. Piperazine’s higher basicity may enhance solubility in acidic environments but reduce CNS penetration.
7-Position Variations

Data Table: Structural and Functional Comparison

Compound Name (CAS/ID) Core Structure 7-Position Substituent 8-Position Substituent Key Properties
Target Compound Purine-2,6-dione (2,5-Dimethylphenyl)methyl Morpholin-4-ylmethyl High lipophilicity, moderate solubility
847408-78-0 () Purine-2,6-dione 2-Phenylethyl 2,6-Dimethylmorpholin-4-ylmethyl Increased steric bulk, lower solubility
902034-34-8 () Purine-2,6-dione (2-Chlorophenyl)methyl 4-(3-Methylbutyl)piperazin-1-yl Higher basicity, metabolic risks
902011-36-3 () Pyrrolo[2,3-d]pyrimidine N/A 4-(2-Methoxyanilino) Rigid structure, potential kinase inhibition
Compounds 7–9 () Pyrimidin-2,4-dione Hydroxy/hydroxymethyl propyl N/A High polarity, limited BBB penetration

Research Findings and Implications

  • Solubility vs. Lipophilicity : The target compound’s morpholine and dimethylphenyl groups balance solubility and lipophilicity, contrasting with the polar pyrimidin-2,4-diones () and the highly basic piperazine derivatives () .
  • Metabolic Stability : Chlorinated analogs (e.g., 902034-34-8) may resist oxidation but face detoxification challenges, whereas methyl groups in the target compound could favor slower hepatic clearance .
  • Target Selectivity : Morpholine and piperazine substituents are associated with kinase or GPCR modulation, but steric effects from dimethylmorpholine (847408-78-0) might reduce binding efficiency compared to the target compound .

Contradictions and Limitations

  • Core Structure Impact : Despite similar substituents, purine-2,6-diones (e.g., target compound) and pyrimidin-2,4-diones () exhibit divergent bioactivity due to core size and electronic properties .
  • Positional Effects : Substitutions at the 7- vs. 8-position (e.g., 2-phenylethyl in 847408-78-0) can dramatically alter receptor interaction profiles, complicating direct comparisons .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step organic reactions, including alkylation of the purine core, introduction of the morpholinylmethyl group, and final purification. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of phase-transfer catalysts for morpholine incorporation . Methodological optimization via fractional factorial design is recommended to balance yield (>70%) and purity (>95%) .

Q. What spectroscopic and computational methods are recommended for confirming its molecular structure?

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions, MS for molecular weight validation, and X-ray crystallography for absolute configuration .
  • Computational tools : Density Functional Theory (DFT) for optimizing geometry and comparing calculated vs. experimental spectra. Tools like ChemAxon’s MarvinSketch or PubChem’s structure search can validate stereochemistry .

Q. How is the compound initially screened for biological activity?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or phosphodiesterase assays) using purified targets.
  • Cell-based models : Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) and pathway modulation (e.g., Wnt/β-catenin via luciferase reporters) .
  • ADME screening : Microsomal stability assays and Caco-2 permeability tests to prioritize lead candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across experimental models?

Discrepancies may arise from variations in assay conditions (e.g., pH, co-factors) or off-target effects. Strategies include:

  • Orthogonal validation : Repeat assays with independent methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Proteomic profiling : Identify unintended interactions using affinity pulldown-MS .
  • Dose-response refinement : Test sub-nanomolar to micromolar ranges to rule out non-specific effects .

Q. What advanced methodologies identify its primary biological targets in nucleotide pathways?

  • Cryo-EM/XR : Structural elucidation of compound-target complexes (e.g., purinergic receptors).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric modulation .
  • CRISPR-Cas9 knockout screens : Validate target necessity in cellular models .

Q. How do structural analogs inform its therapeutic potential?

Comparative analysis of analogs (e.g., chlorobenzyl or fluorophenyl derivatives) reveals structure-activity relationships:

Analog Substituent Activity Reference
8-chloro-1,3-dimethylpurineChloro at C8Antiviral
7-(4-fluorobenzyl) derivativeFluorophenylEnhanced kinase inhibition
Substitutions at the morpholinylmethyl position improve solubility and bioavailability .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce ester groups at the purine N3 to enhance oral absorption.
  • Nanoparticle encapsulation : Improve half-life via PEGylated liposomes.
  • Metabolite identification : Use LC-HRMS to track hepatic degradation pathways and modify labile sites .

Methodological Considerations

Q. How should researchers design dose-ranging studies to minimize toxicity?

  • MTD determination : Conduct acute toxicity testing in rodents (OECD 423) with histopathological analysis.
  • Therapeutic index calculation : Compare IC₅₀ (efficacy) vs. LD₅₀ (toxicity) ratios.
  • PK/PD modeling : Use non-linear mixed-effects models (e.g., Monolix) to predict safe dosing regimens .

Q. What computational frameworks guide its mechanistic analysis?

  • Molecular dynamics simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS).
  • Network pharmacology : Map compound-target-disease networks using platforms like STITCH or Cytoscape .

Data Interpretation & Validation

Q. How can conflicting data on Wnt pathway modulation be reconciled?

  • Context-dependent effects : Test in isogenic cell lines with varying β-catenin mutations.
  • Transcriptomic profiling : RNA-seq to identify off-pathway genes affected by the compound .
  • In vivo validation : Use zebrafish models with fluorescent Wnt reporters to assess tissue-specific activity .

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